molecular formula C16H18N2O2 B12677923 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate CAS No. 92612-63-0

2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate

Cat. No.: B12677923
CAS No.: 92612-63-0
M. Wt: 270.33 g/mol
InChI Key: YJEOUNRXNGWUTL-UHFFFAOYSA-N
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Description

2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate: is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is particularly notable for its use in the production of polyurethanes, which are widely used in various industrial applications due to their versatility and mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of corresponding amines with phosgene. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate.

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene, which is a highly toxic and reactive compound. Special precautions and safety measures are required to handle phosgene safely. Alternative methods, such as the use of oxalyl chloride, have been explored to mitigate the risks associated with phosgene.

Chemical Reactions Analysis

Types of Reactions:

  • Addition Reactions: Isocyanates readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)NHR} ] [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]

  • Hydrolysis: Isocyanates react with water to form amines and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]

Common Reagents and Conditions:

    Alcohols and Amines: These nucleophiles are commonly used in reactions with isocyanates to form urethanes and ureas.

    Water: Hydrolysis of isocyanates is a common reaction that produces amines and carbon dioxide.

Major Products:

    Urethanes: Formed from the reaction of isocyanates with alcohols.

    Ureas: Formed from the reaction of isocyanates with amines.

    Amines and Carbon Dioxide: Formed from the hydrolysis of isocyanates.

Scientific Research Applications

Chemistry: 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is used in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, and coatings.

Biology and Medicine: Isocyanates are used in the development of biomedical materials, such as biocompatible foams and coatings for medical devices.

Industry: The compound is widely used in the production of polyurethane foams, which are utilized in insulation, cushioning, and packaging applications. It is also used in the manufacture of adhesives, sealants, and elastomers.

Mechanism of Action

The reactivity of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is primarily due to the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The formation of these linkages is the basis for the production of polyurethanes, which exhibit excellent mechanical properties and chemical resistance.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct mechanical properties to the polyurethanes produced from it. The presence of the cyclohexyl and tolyl groups in its structure contributes to the stability and performance of the resulting polymers.

Properties

CAS No.

92612-63-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-4-methylbenzene

InChI

InChI=1S/C16H18N2O2/c1-12-2-7-16(18-11-20)14(8-12)9-13-3-5-15(6-4-13)17-10-19/h2,7-8,13,15H,3-6,9H2,1H3

InChI Key

YJEOUNRXNGWUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)CC2CCC(CC2)N=C=O

Origin of Product

United States

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